
1-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide” is a complex organic molecule that contains several functional groups, including a phenyl group, a thiophene group, a piperidine ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and thiophene groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The piperidine ring is a six-membered ring with one nitrogen atom. The sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the aromatic rings might undergo electrophilic aromatic substitution reactions, while the amine group in the piperidine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Kinetic Studies of Elimination Reactions
Research by Kumar and Balachandran (2008) examined the kinetics of elimination reactions for 1,2-diphenylethylmethane sulfonate derivatives. Their findings contribute to understanding the mechanistic shifts from unimolecular to bimolecular processes in the presence of strong bases, which could be relevant for studying the reactivity of sulfonamide compounds in synthetic chemistry (Kumar & Balachandran, 2008).
Proton Brake Mechanism in Derivatives
A study by Furukawa et al. (2020) on N-Pyridyl-2-iso-propylaniline derivatives highlighted a relayed proton brake mechanism affecting the rotation rates around bond structures. Such mechanisms offer insights into the design of molecules with controlled reactivity and could be explored with sulfonamide derivatives for potential applications in molecular switches or sensors (Furukawa et al., 2020).
Crystal Structure and Supramolecular Assembly
Dey et al. (2015) synthesized nimesulide triazole derivatives and analyzed their crystal structures and supramolecular assembly using X-ray powder diffraction. This research underscores the importance of sulfonamide derivatives in drug design and the development of materials with specific molecular architectures (Dey et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors . The compound is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . This suggests that it may interact with a variety of biological targets.
Mode of Action
It is known that similar compounds can interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The compound’s structure suggests that it may bind to its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der Waals forces .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways . For example, some compounds can affect metabolic pathways, leading to changes in the production or breakdown of various biochemicals .
Pharmacokinetics
Similar compounds have been found to be metabolized through reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn affect its ability to cross cell membranes and interact with its targets. Additionally, the presence of other molecules can affect the compound’s action, for example by competing for binding sites or by modulating the activity of its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c21-24(22,15-17-5-2-1-3-6-17)19-13-16-8-10-20(11-9-16)14-18-7-4-12-23-18/h1-7,12,16,19H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXADHZXKXSGTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)
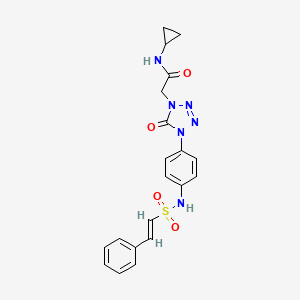

![3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea](/img/structure/B2865142.png)
![ethyl 3-(4-methylphenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)
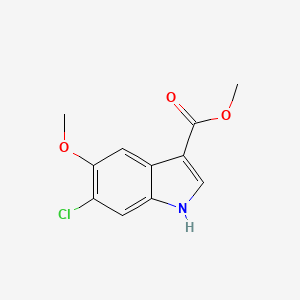
![4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2865145.png)
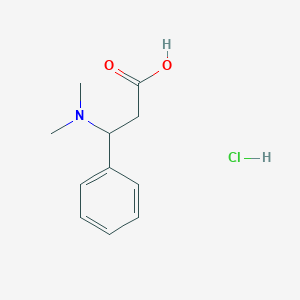
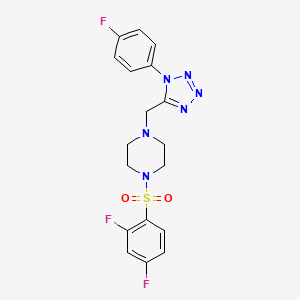
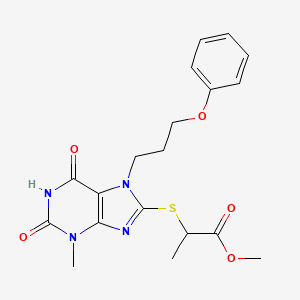
![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)
![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)
![2-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole](/img/structure/B2865156.png)
